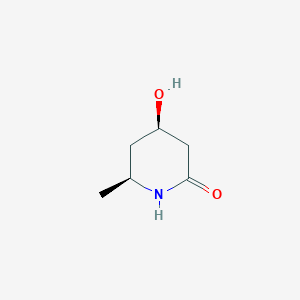

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

653589-31-2 |

|---|---|

Molekularformel |

C6H11NO2 |

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

(4R,6S)-4-hydroxy-6-methylpiperidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |

InChI-Schlüssel |

VTFYNUQTWXDGRT-CRCLSJGQSA-N |

Isomerische SMILES |

C[C@H]1C[C@H](CC(=O)N1)O |

Kanonische SMILES |

CC1CC(CC(=O)N1)O |

Herkunft des Produkts |

United States |

Contextualization As a Chiral Six Membered Lactam Scaffold

(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one belongs to the family of piperidinones, which are heterocyclic compounds featuring a six-membered ring containing a nitrogen atom and a ketone group. The defining characteristic of this molecule is its chirality, meaning it is non-superimposable on its mirror image. This arises from the specific spatial arrangement of the hydroxyl and methyl groups on the piperidinone core. Such chiral lactams are highly sought after in organic synthesis. researchgate.net

The piperidine (B6355638) nucleus is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. nih.gov Consequently, the synthesis of substituted piperidines with high stereocontrol is a significant objective in medicinal and synthetic chemistry. Chiral lactams like this compound serve as key precursors or intermediates in the synthesis of these multi-substituted piperidines. researchgate.net

Role in Synthetic Organic Chemistry As a Versatile Chiral Building Block

The utility of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one as a chiral building block stems from its densely functionalized and stereochemically defined structure. Synthetic chemists can leverage the existing stereocenters and functional groups—the hydroxyl, methyl, and lactam moieties—to introduce further complexity in a controlled manner.

Phenylglycinol-derived oxazolopiperidone lactams are recognized as exceptionally versatile building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. researchgate.net These lactams are readily prepared through the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative. researchgate.net This process allows for the introduction of substituents at various positions on the ring in a regio- and stereocontrolled fashion, providing access to enantiopure polysubstituted piperidines. researchgate.net

The synthesis of the related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, has been reported as an intermediate in the preparation of second-generation hybrid molecules with potential biological activity. nih.govresearchgate.net This underscores the role of the core piperidinone structure as a foundational element for further chemical elaboration.

Overview of Stereochemical Purity and Its Importance in Research

Diastereoselective Synthesis of this compound and its Stereoisomers

Diastereoselective methods are pivotal in establishing the desired cis relationship between the hydroxyl group at C4 and the methyl group at C6. These strategies often rely on the inherent chirality of a starting material or the stereodirecting influence of existing functional groups within the molecule.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final product. rsc.org For the synthesis of substituted piperidines, amino acids and their derivatives are common chiral pool sources.

A notable strategy involves the use of (R)-(-)-2-phenylglycinol as a chiral auxiliary. rsc.orgresearchgate.net This approach has been successfully applied in the diastereoselective synthesis of a closely related compound, (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. rsc.orgresearchgate.net The synthesis commences with the condensation of (R)-(-)-2-phenylglycinol with a suitable precursor to form a chiral bicyclic lactam. The stereochemistry of the phenylglycinol auxiliary directs the subsequent transformations, ultimately leading to the desired stereoconfiguration in the piperidine (B6355638) ring. Although this example leads to a carboxylic acid derivative, the stereochemical principles are directly applicable to the synthesis of this compound.

Table 1: Chiral Pool Substrates in Piperidinone Synthesis

| Chiral Pool Substrate | Key Intermediate | Target Moiety Stereochemistry | Reference |

|---|---|---|---|

| (R)-(-)-2-Phenylglycinol | Chiral Bicyclic Lactam | (4R,6S) | rsc.orgresearchgate.net |

Asymmetric induction refers to the preferential formation of one diastereomer over another due to the influence of a chiral element within the substrate, reagent, or catalyst. In the context of this compound synthesis, substrate-controlled asymmetric induction is particularly relevant. The chiral center introduced from the chiral pool substrate can direct the stereochemical outcome of subsequent reactions.

For instance, in the synthesis starting from (R)-(-)-2-phenylglycinol, the existing stereocenter at the bridgehead of the bicyclic intermediate dictates the facial selectivity of reactions at other positions on the ring, ensuring the formation of the desired diastereomer. rsc.org Another example of asymmetric induction is the alkylation of a chiral piperidin-2-one derived from D-phenylglycinol, where the chiral auxiliary directs the approach of the electrophile. researchgate.net

Achieving the specific (4R,6S) stereochemistry often involves the diastereoselective functionalization of a pre-existing piperidin-2-one ring. A key transformation in this regard is the stereoselective reduction of a 4-keto group to a 4-hydroxyl group.

Research has demonstrated that the reduction of substituted 4-piperidones can be highly diastereoselective. For example, the reduction of a 4-oxo-piperidin-2-one precursor can be controlled to yield the cis or trans hydroxy derivative depending on the reducing agent and reaction conditions. The stereochemical outcome is often influenced by the steric hindrance imposed by existing substituents on the ring, such as the methyl group at the C6 position. A study on the synthesis of cis-4-hydroxy-2-methyl piperidine, a related structure, highlights the establishment of the cis relationship between the methyl and hydroxyl groups through stereocontrolled reduction. rsc.org

Table 2: Diastereoselective Reduction of 4-Oxo-Piperidinones

| Substrate | Reagent | Diastereomeric Ratio (cis:trans) | Product Stereochemistry | Reference |

|---|

Enantioselective Synthesis Pathways

Enantioselective strategies aim to create the desired enantiomer directly from an achiral or racemic precursor, often through the use of chiral catalysts. These methods are highly efficient and atom-economical.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. nih.gov In the context of this compound, this could involve the hydrogenation of a suitable unsaturated precursor, such as a dihydropyridinone.

While direct asymmetric hydrogenation to this compound is not extensively documented, related transformations have been well-established. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity. rsc.org Similarly, iridium and ruthenium catalysts have been employed for the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.gov These methodologies suggest that a properly designed dihydropyridinone precursor could be hydrogenated to the target compound using a suitable chiral catalyst system.

Table 3: Catalytic Asymmetric Hydrogenation in Related Systems

| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium | Pyrazin-2-ols | Piperazin-2-ones | High | rsc.org |

Organocatalysis and metal catalysis offer versatile platforms for the enantioselective construction of heterocyclic rings. An enantioselective intramolecular cyclization of a linear precursor could be a viable route to this compound.

For instance, organocatalytic intramolecular aza-Michael additions have been used to synthesize enantiomerically enriched substituted piperidines. nih.gov A linear substrate containing a nucleophilic amine and an α,β-unsaturated ester or ketone moiety can be cyclized in the presence of a chiral amine catalyst, such as a derivative of proline or cinchona alkaloids, to afford the chiral piperidinone. The catalyst controls the stereochemical outcome of the cyclization, leading to high enantiomeric excess. While a specific application to this compound is not detailed in the provided results, the principle is broadly applicable to the synthesis of chiral piperidines and their derivatives. nih.govacs.org

Development of Scalable Synthetic Routes

The transition of a synthetic methodology from laboratory-scale research to large-scale production requires the development of scalable, robust, and efficient routes. For a compound like this compound, scalability is crucial for its potential use in further applications.

The aza-annulation strategy involving 1,3-azadienes and 3-methylglutaric anhydride (B1165640) has been described as a modular and scalable approach. rsc.org The scalability of this reaction sequence is advantageous for producing significant quantities of highly decorated 2-oxopiperidines. rsc.org The use of readily available starting materials and the modular nature of the synthesis allow for efficient production and diversification. rsc.org

When scaling up ring-closing reactions, such as ring-closing metathesis (RCM), which is another powerful tool for heterocycle synthesis, several challenges must be addressed. drughunter.com These include optimizing catalyst loading, managing reaction concentrations to minimize the formation of dimeric and oligomeric impurities, and developing effective purification strategies. drughunter.com For instance, slow addition of substrates and catalyst can minimize dimer formation, and selecting a recyclable catalyst can reduce costs associated with precious metals like ruthenium. drughunter.com While not directly reported for the title compound, these principles are broadly applicable to the scale-up of any ring-closing reaction for piperidinone synthesis.

The development of a scalable route necessitates a focus on factors such as the cost and availability of raw materials, the safety of the chemical processes, and the ease of operation and purification. google.com Strategies that employ recoverable catalysts or biocatalytic steps can contribute significantly to the sustainability and economic viability of a large-scale synthesis. nih.govgoogle.com

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are fundamental to determining the complex structure and stereochemistry of chiral molecules like this compound.

High-field NMR spectroscopy is an indispensable tool for elucidating the molecular structure of substituted piperidinones. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HSQC, and NOESY) are employed to assign all proton and carbon signals and to determine the relative configuration of the substituents.

In the ¹H NMR spectrum, the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons provide deep insight into their spatial relationships. For a piperidin-2-one ring in a chair conformation, large diaxial coupling constants (typically 10-13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) are expected. This allows for the assignment of the substituents at the C4 and C6 positions. For the (4R,6S) isomer, a cis relationship between the methyl and hydroxyl groups is predicted. In a stable chair conformation, this would place both substituents in equatorial positions to minimize steric hindrance.

Two-dimensional NMR techniques are used for unambiguous assignments.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, confirming the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining through-space proximity between protons. For the cis isomer, NOE correlations would be expected between the axial protons at C3, C5, and the axial proton at C4, but not between the equatorial C4-H and the C6-methyl group, further confirming the relative stereochemistry.

The following table shows representative chemical shifts for a substituted piperidin-2-one scaffold.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | --- | ~170-175 |

| C3 | ~2.3-2.5 (ax), ~1.8-2.0 (eq) | ~30-35 |

| C4 | ~3.5-4.0 | ~65-70 |

| C5 | ~1.7-1.9 (ax), ~1.4-1.6 (eq) | ~35-40 |

| C6 | ~3.0-3.5 | ~50-55 |

| 6-CH₃ | ~1.1-1.3 | ~20-25 |

| N-H | ~6.0-8.0 | --- |

Note: These are typical ranges and can vary based on solvent and specific substitution.

While NMR provides excellent data on relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. iucr.org This technique provides precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the definitive three-dimensional arrangement.

For a closely related compound, the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, X-ray diffraction analysis unambiguously established the absolute configuration. rsc.org The analysis confirmed that the hydroxyl and methyl substituents are arranged in a cis relationship on the piperidine ring. rsc.org The refinement of the Flack parameter, a value that should be close to zero for the correct enantiomer, serves to validate the assigned absolute stereochemistry. rsc.org A similar analytical approach for crystalline this compound would provide unequivocal proof of its absolute structure.

The table below shows representative parameters that would be obtained from a crystallographic analysis of a piperidinone derivative. nih.gov

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | Varies |

| β (°) | The angle of the unit cell axis. | ~90-120° |

| Flack Parameter | A parameter to confirm absolute stereochemistry. | ~0.0 |

Computational Chemistry for Structural and Stereochemical Confirmation

Computational methods are increasingly used alongside experimental techniques to provide greater confidence in structural and stereochemical assignments.

Density Functional Theory (DFT) has become a powerful tool for predicting molecular properties, including NMR chemical shifts. aps.orgnih.gov The standard procedure involves optimizing the geometry of all possible stereoisomers using a functional and basis set (e.g., B3LYP/6-31G(d,p)). nih.gov Following optimization, the magnetic shielding tensors for each atom are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the calculated ¹H and ¹³C NMR chemical shifts for each potential isomer with the experimental data, the most likely structure can be identified. nih.gov This method is particularly valuable for distinguishing between diastereomers that may have very similar spectroscopic properties. Furthermore, DFT calculations can predict the relative energies of different conformations (e.g., chair vs. twist-boat), helping to understand the conformational preferences of the molecule in solution. researchgate.net

When NMR data alone is insufficient to distinguish between possible isomers, the DP4 (and the more recent DP4+) probability analysis provides a quantitative statistical method for assigning stereochemistry. researchgate.netconicet.gov.ar This method leverages the NMR chemical shifts calculated via DFT, as described in the previous section.

The DP4 analysis works by:

Calculating the NMR chemical shifts for all possible diastereomers.

Calculating the errors between the experimental shifts and the calculated shifts for each isomer.

Using these errors within a Bayesian statistical framework to assign a probability score to each candidate structure. nih.gov

The isomer with the highest probability is predicted to be the correct one. The DP4+ method improves upon this by incorporating both scaled and unscaled computational data and using higher levels of theory, which increases the confidence of the assignment. conicet.gov.aruca.edu.ar This approach is a powerful tool for resolving complex stereochemical problems, especially for natural products and other intricate organic molecules. uca.edu.ar

Conformational Analysis of the Piperidin-2-one Ring System

The piperidin-2-one ring contains five sp³-hybridized carbon atoms and one sp²-hybridized amide carbon, which influences its conformational behavior. Like cyclohexane, the ring tends to adopt a conformation that minimizes torsional and steric strain. The most stable conformation is typically a chair form. uzicps.uz

Structure Activity Relationship Sar Studies and Molecular Design Implications

Systematic Modification of the (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one Scaffold

The design of novel therapeutics often begins with a lead compound or scaffold that exhibits some desired biological activity. The this compound structure is one such scaffold, whose potency and selectivity can be finely tuned through systematic chemical modifications.

Introduction of Substituents at Nitrogen (N-Alkylation, N-Acylation)

Modifications at the nitrogen atom of the piperidinone ring are a common strategy to explore the chemical space around the scaffold and enhance its properties. N-alkylation and N-acylation can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

In the context of MDM2 inhibitors, a series of N-alkyl substitutions on the piperidinone core were explored to optimize activity. This led to the discovery that incorporating a 2-pyridyl group resulted in a compound with a biochemical IC50 of 0.003 μM. nih.gov This demonstrated that specific aromatic substitutions on the nitrogen could significantly enhance inhibitory potency against the MDM2-p53 protein-protein interaction. Further simplification of the N-alkyl substituent also yielded a potent MDM2 inhibitor, highlighting the flexibility of this position for structural modifications. nih.gov

Modifications at the C-4 and C-6 Positions and Other Ring Carbons

The C-4 hydroxyl and C-6 methyl groups are defining features of the scaffold, and their modification or the alteration of other ring carbons can have profound effects on biological activity. These positions are often crucial for establishing key interactions with the target protein.

The piperidine (B6355638) ring itself can be conformationally constrained to improve binding affinity and selectivity. For instance, in the development of P2Y14R antagonists, the simple piperidine ring has been replaced with various bridged systems like 2-azanorbornane, nortropane, and isoquinuclidine. nih.govresearchgate.net These modifications, which alter the geometry and rigidity of the core structure, have been shown to preserve high affinity for the human P2Y14 receptor. nih.govresearchgate.net

A diastereoselective synthesis has been developed to produce (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, a derivative where the core piperidine structure is further functionalized. rsc.org The absolute configuration of this compound was confirmed by X-ray analysis, underscoring the importance of precise stereochemical control in synthesizing these complex scaffolds. rsc.org

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific (4R,6S) stereochemistry of the scaffold is not arbitrary; it is fundamental to its biological activity. The spatial arrangement of the hydroxyl and methyl groups dictates how the molecule fits into the binding pocket of its target protein and forms non-covalent interactions, such as hydrogen bonds and van der Waals forces.

The precise (4R,6S) configuration ensures an optimal orientation of key pharmacophoric features. For example, in MDM2 inhibitors, the piperidinone scaffold serves to correctly position larger substituent groups into the binding grooves of the MDM2 protein, which are essential for disrupting the MDM2-p53 interaction. nih.gov Similarly, for P2Y14R antagonists, the stereochemistry of the piperidine-like core is critical for aligning the necessary anionic and hydrophobic groups for effective receptor binding. researchgate.net The synthesis of stereochemically unambiguous precursors, such as enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-ones, is crucial for producing derivatives with defined and reproducible biological activity. nih.govresearchgate.net

Derivatization Strategies for Functional Exploration

The versatility of the this compound scaffold makes it an excellent starting point for developing inhibitors for a range of biological targets. By using the core structure as an anchor, medicinal chemists can append various functional groups to probe and optimize interactions with specific receptors or enzymes.

Utility as a Scaffold for P2Y14R Antagonists

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory diseases, making its antagonists highly sought after. nih.govnih.gov The piperidine core, often as part of a larger biaryl structure, is a key component in a class of potent P2Y14R antagonists. nih.govnih.gov

Researchers have modified the piperidine moiety to enhance drug-like properties. nih.gov Bridged piperidine analogues have been synthesized to increase the three-dimensional character (sp³ character) of the molecule, which can lead to improved physicochemical properties. nih.govresearchgate.net While these rigidified structures often maintain high affinity for the receptor, they can also influence properties like lipophilicity. researchgate.net The data below illustrates how modifications to the piperidine portion of a naphthalene-based antagonist affect its binding affinity.

| Compound Modification | Target | Assay | Result (Ki or IC50) |

| Naphthalene (B1677914) derivative with piperidine | P2Y14R | cyclic AMP | Ki = 0.43 nM |

| Naphthalene derivative with piperidine | P2Y14R | fluorescence binding | IC50 = 8.0 nM |

| Benzoxazole derivative | P2Y14R | cyclic AMP | 4.1 nM affinity |

This table presents data on the affinity of various compounds for the P2Y14 receptor, highlighting the effectiveness of the piperidine-containing naphthalene derivative. nih.gov

Contribution to MDM2 Inhibitor Development

The MDM2 oncoprotein is a critical negative regulator of the p53 tumor suppressor. nih.gov Inhibiting the interaction between MDM2 and p53 can reactivate p53's tumor-suppressing functions, making it a promising strategy for cancer therapy. nih.gov The piperidinone scaffold has been instrumental in the design of potent small-molecule MDM2 inhibitors.

Systematic optimization of substituents on the piperidinone core has led to compounds with nanomolar potency. For example, the addition of a pyridine (B92270) group to the N-alkyl substituent of the piperidinone scaffold resulted in a compound with an IC50 of 0.003 μM in a biochemical assay. nih.gov The cocrystal structure of a related analogue bound to MDM2 confirmed the key interactions, validating the design strategy. nih.gov The table below showcases the potency of various piperidinone-based MDM2 inhibitors.

| Compound | Biochemical Assay (IC50) | Cell Proliferation Assay (IC50) |

| AM-8553 (1) | 1.1 nM | 0.073 µM |

| 2-pyridyl compound (6) | 0.003 µM (3 nM) | 0.43 µM |

| Simplified inhibitor (23) | Potent (specific value not detailed) | Not detailed |

This table summarizes the inhibitory concentrations of piperidinone-based compounds against MDM2, demonstrating the high potency achieved through scaffold optimization. nih.gov

Role in BCL6 Degrader Research

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that has been identified as an oncogenic driver in certain lymphoid malignancies. The development of small molecules that can induce the degradation of BCL6 represents a promising therapeutic strategy. In this context, the this compound moiety has been integral to the design of potent BCL6 degraders.

Research into a series of BCL6 degraders built upon a tricyclic quinolinone scaffold has elucidated the critical role of the piperidine substituent in inducing BCL6 degradation. The SAR for these degraders is notably sharp, meaning that even subtle structural and stereochemical modifications to the piperidine ring can have a profound impact on the degradation activity.

A key finding is that the presence of a methyl group on the piperidine ring is essential for inducing degradation. Furthermore, the introduction of a polar hydroxyl group significantly enhances the binding affinity to BCL6. The specific combination and stereochemical arrangement of these two groups, as found in the this compound fragment, are what lead to the favorable properties of highly potent degraders. While crystallographic studies have not shown direct interactions between the piperidine moiety and BCL6, it is hypothesized that this part of the molecule forms crucial contacts in a higher-order complex that is necessary for degradation. The hydroxyl group, for instance, has been observed to interact with a water molecule on the protein surface.

The optimization of these degraders often involves balancing the potency of BCL6 degradation, measured by the DC₅₀ value (the concentration of the compound that results in 50% degradation of the target protein), with physicochemical properties such as lipophilicity (logD) to achieve favorable pharmacokinetics. The data presented in the table below illustrates the sharp SAR, where modifications to the piperidine ring lead to significant changes in degradation potency.

Table 1: Structure-Activity Relationship of Piperidine-Containing BCL6 Degraders

| Compound | Piperidine Moiety | BCL6 Degradation DC₅₀ (nM) |

|---|---|---|

| CCT369260 | 3,5-dimethyl-4,4-difluoropiperidine | 54 |

| Degrader 5 | 4,4-difluoropiperidine | 35 |

| CCT373566 | (3S,5R)-3-hydroxy-5-methylpiperidine | 0.7 |

This table is interactive. Users can sort the data by clicking on the column headers.

The data clearly demonstrates the superior potency of the degrader CCT373566, which incorporates a hydroxyl and methyl-substituted piperidine with the optimal stereochemistry. The dramatic loss of activity with the enantiomeric piperidine moiety (CCT373567) underscores the high degree of stereochemical recognition in the degradation process.

Incorporation into other Biologically Relevant Heterocyclic Systems

The utility of the this compound scaffold is not limited to BCL6 degraders. Its inherent chirality and functionalization make it a valuable building block for the synthesis of other complex, biologically relevant heterocyclic systems. The lactam and hydroxyl functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of fused, spirocyclic, and other elaborate molecular architectures.

While specific examples of the direct incorporation of this compound into other named, biologically active heterocyclic systems are not extensively documented in the current literature, the chemical reactivity of the 4-hydroxypiperidin-2-one core suggests a broad potential for such applications. Methodologies developed for similar scaffolds can be logically extended to this particular chiral building block.

For instance, the synthesis of fused heterocyclic systems is a common strategy in drug discovery to explore new chemical space and modulate biological activity. The 4-hydroxy-2-quinolone scaffold, which shares some structural similarities with the piperidinone core, has been extensively used to synthesize a variety of fused heterocycles with interesting biological properties. nih.gov It is conceivable that analogous synthetic strategies could be applied to this compound.

Furthermore, the diastereoselective synthesis of polysubstituted piperidines is a significant area of organic synthesis, given that the piperidine motif is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs. core.ac.uk The development of new zwitterionic bicyclic lactams has provided scaffolds for the stereocontrolled synthesis of 2-substituted-4-hydroxy piperidines and their corresponding pipecolic acid derivatives. rsc.org One such synthesis produced the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, a derivative of the title compound. rsc.orgresearchgate.net

The potential for chemical transformations of the this compound scaffold is summarized in the table below, highlighting the types of heterocyclic systems that could potentially be accessed.

Table 2: Potential for Incorporation of this compound into Other Heterocyclic Systems

| Reaction Type | Potential Resulting Heterocyclic System |

|---|---|

| Condensation with binucleophiles | Fused polycyclic systems |

| Intramolecular cyclization | Bicyclic or bridged systems |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational and Theoretical Investigations of 4r,6s 4 Hydroxy 6 Methylpiperidin 2 One and Its Analogs

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one and its analogs, docking studies are crucial for identifying potential protein targets and elucidating the structural basis of their activity.

While specific docking studies on this compound are not extensively reported in the public domain, research on analogous piperidine (B6355638) derivatives provides a framework for understanding its potential interactions. For instance, docking studies on various piperidine derivatives have revealed key binding modes in a range of protein targets, including enzymes and receptors.

In a study on piperidine derivatives as dual inhibitors of tyrosinase and pancreatic lipase (B570770), molecular docking was used to confirm stable binding within the active sites of these enzymes. tandfonline.com Similarly, docking analysis of substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines against the dopamine (B1211576) D2 receptor proposed two possible orientations, with a salt bridge between the piperidine moiety and Asp114 of the receptor being a key stabilizing interaction. nih.gov For other piperidine analogs, docking studies have been instrumental in understanding their inhibitory potential against targets like the 20S proteasome and farnesyltransferase. nih.govbenthamscience.com

Based on the structure of this compound, a hypothetical docking study would likely show the following key interactions:

The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor.

The carbonyl group of the lactam ring is a potent hydrogen bond acceptor.

The NH group of the lactam is a hydrogen bond donor.

The methyl group at the C6 position can engage in hydrophobic interactions.

These features suggest that this compound could bind to proteins with active sites that can accommodate these interactions. A summary of potential interactions is presented in Table 1.

Table 1: Predicted Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type |

|---|---|

| C4-Hydroxy | Hydrogen Bond Donor/Acceptor |

| C2-Carbonyl (Lactam) | Hydrogen Bond Acceptor |

| N1-Amide (Lactam) | Hydrogen Bond Donor |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. For this compound, MD simulations would be invaluable for understanding its conformational preferences and the kinetics of its interaction with potential biological targets.

Studies on piperidine analogs have demonstrated the utility of MD simulations. For example, MD simulations were employed to investigate the interaction of a piperidine derivative with the dopamine D2 receptor, revealing the stability of the proposed binding mode. nih.gov In another study, MD simulations of piperidine derivatives targeting tyrosinase and pancreatic lipase confirmed stable binding within the enzyme active sites. tandfonline.com Furthermore, research on piperidine-based inhibitors of butyrylcholinesterase and p38α mitogen-activated protein kinase used MD simulations to predict the binding modes and stability of the ligand-protein complexes. acs.org

For this compound, the piperidine ring is expected to adopt a chair conformation. acs.orgacs.org The substituents—the hydroxyl group at C4 and the methyl group at C6—can exist in either axial or equatorial positions, leading to different conformers. MD simulations could predict the most stable conformation in an aqueous environment and within a protein binding pocket. The simulations would also reveal the flexibility of the molecule and the strength of its interactions with surrounding amino acid residues and water molecules over time.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Predicted Outcome |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Low RMSD would indicate a stable binding pose within a target protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Higher RMSF for certain regions of the ligand or protein could indicate flexibility. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity and stability. tandfonline.comajchem-a.com For this compound, these calculations can predict properties like the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

The electronic properties of piperidine and its derivatives have been a subject of computational investigation. For instance, DFT calculations have been used to study the electronic activities and reactivity descriptors of amino acid analogs of 1,4-naphthoquinone (B94277) containing a piperidine moiety. ajchem-a.com In a study of piperidin-4-one furoic hydrazone derivatives, DFT calculations were used to evaluate their molecular structure. researchgate.net

For this compound, quantum chemical calculations would likely reveal:

Molecular Electrostatic Potential (MEP): The MEP map would show regions of negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their propensity to act as hydrogen bond acceptors. A region of positive potential would be expected around the hydrogen of the hydroxyl group and the amide nitrogen, indicating their role as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Molecular Electrostatic Potential | Negative potential near carbonyl and hydroxyl oxygens; Positive potential near hydroxyl and amide hydrogens. | Guides understanding of intermolecular interactions, particularly hydrogen bonding. |

In Silico Approaches for Predicting Mechanistic Pathways of Action

In silico approaches can be used to predict the potential mechanism of action of a compound by comparing its structural and electronic features to those of known bioactive molecules. This can involve techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

While a specific mechanistic pathway for this compound has not been established, studies on its analogs provide clues. For example, in silico analysis of carboxamide derivatives of piperidine suggested they could act as potential antagonists of the CCR5 receptor. nih.gov Other research has used in silico methods to predict the antibacterial, anti-inflammatory, and analgesic activities of novel piperidine derivatives. researchgate.net Furthermore, QSAR and pharmacophore analyses have been performed on piperidine derivatives to understand their structural requirements for farnesyltransferase inhibitory activity. benthamscience.com

Given the structural features of this compound, it is plausible that it could interact with a variety of biological targets. The lactam moiety is a common feature in many pharmacologically active compounds. The stereochemistry of the hydroxyl and methyl groups will likely play a crucial role in defining its specific interactions and, consequently, its mechanism of action. Further in silico screening against libraries of known protein targets could help to identify its most probable molecular targets and mechanistic pathways.

Natural Product Context and Biosynthetic Considerations

Identification of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one and Related Structures in Natural Product Chemistry

While a definitive isolation of This compound from a natural source is not extensively documented in publicly available scientific literature, the core structure of 4-hydroxy-6-methylpiperidin-2-one is found in a variety of natural products. These compounds are often isolated from microbial sources, particularly from bacteria of the Streptomyces genus. nih.govnih.govtandfonline.com

For instance, the streptazones, a group of piperidine (B6355638) alkaloids isolated from Streptomyces species, share the piperidine core. nih.govtandfonline.com Although not an exact match, these related structures highlight the biosynthetic capacity of microorganisms to produce substituted piperidin-2-one skeletons. The study of these analogous natural products provides a valuable framework for understanding the potential natural context of this compound.

The broader class of piperidine alkaloids is widespread in nature, found in various plants and microorganisms. mdpi.com Their structural diversity is vast, ranging from simple substituted piperidines to complex fused systems.

Table 1: Examples of Naturally Occurring Piperidine Alkaloids

| Alkaloid Name | Natural Source | Structural Feature |

| Streptazone E | Streptomyces sp. NEAU-Z4 | Piperidine alkaloid nih.govtandfonline.com |

| Streptazone F | Streptomyces sp. NEAU-Z4 | Piperidine alkaloid nih.govtandfonline.com |

| Piperine | Piper nigrum (Black pepper) | Substituted piperidine |

Proposed Biosynthetic Pathways Leading to 4-Hydroxypiperidin-2-one Alkaloids

The biosynthesis of piperidine alkaloids follows several distinct pathways, primarily utilizing amino acids or polyketides as precursors. The structural features of this compound suggest a potential origin from either of these routes.

One major pathway involves the cyclization of lysine. This process is responsible for the formation of the piperidine ring in many alkaloids. The biosynthesis of piperine, the pungent compound in black pepper, for example, involves the piperidine ring derived from lysine.

Alternatively, the piperidine ring can be formed through a polyketide pathway. In this route, a polyketide chain is assembled from acetate (B1210297) and malonate units, followed by a transamination reaction to introduce the nitrogen atom and subsequent cyclization. This pathway is observed in the biosynthesis of coniine, a toxic alkaloid from poison hemlock. The presence of a methyl group and a hydroxyl group on the piperidin-2-one ring of the target compound could arise from the specific selection of starter and extender units in the polyketide chain and subsequent enzymatic modifications.

Biomimetic Synthetic Approaches to Natural Product Analogues

The intricate structures of naturally occurring piperidine alkaloids have inspired chemists to develop biomimetic synthetic strategies. These approaches aim to replicate the proposed biosynthetic pathways in the laboratory to achieve efficient and stereoselective synthesis of these complex molecules.

Several biomimetic syntheses of piperidine alkaloids have been reported, often involving a key cyclization step that mimics the formation of the piperidine ring in nature. These syntheses can provide access to not only the natural products themselves but also to a wide range of analogues for biological evaluation. The development of such synthetic methods is crucial for further exploring the chemical and biological properties of this important class of compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Asymmetric Synthetic Methodologies

Future methodologies could focus on:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts (metal-based or organocatalytic) could enable the direct and highly enantioselective formation of the piperidinone core. This would reduce the reliance on chiral auxiliaries or substrates derived from the chiral pool.

One-Pot Reactions : Designing sequential reactions that occur in a single reaction vessel can significantly improve efficiency by reducing the number of workup and purification steps. rsc.org A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products has been achieved from a chiral aziridine (B145994) using one-pot sequential reactions. rsc.org

Ring-Closing Metathesis (RCM) : Asymmetric synthesis of 6-substituted piperidin-2-ones has been achieved using a ring-closing metathesis strategy, which involves assembling diolefinic hydrazides in a highly diastereoselective manner. researchgate.net This approach has proven versatile for creating various 6-alkyl- or 6-arylpiperidin-2-ones with high enantiopurity. researchgate.net

Novel Precursors : The synthesis of versatile chiral building blocks, such as (2R,6S)-6-hydroxy-2-methyl-1-tosyl-1,2-dihydropyridin-3(6H)-one, serves as a key template for constructing libraries of bioactive piperidine alkaloid derivatives. researchgate.net Research into more efficient routes to such key intermediates is a continuing goal. researchgate.net

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to control the stereochemical outcome of the reaction. | High enantioselectivity, atom economy, potential for scalability. |

| One-Pot Sequential Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. rsc.org | Increased efficiency, reduced waste, time and cost savings. rsc.org |

| Ring-Closing Metathesis (RCM) | A powerful cyclization reaction to form the piperidinone ring from an acyclic precursor. researchgate.net | High functional group tolerance, access to a wide range of derivatives. researchgate.net |

| Chiral Building Blocks | Utilizes readily available enantiopure starting materials to build the target molecule. researchgate.net | Predictable stereochemical outcome, established chemical transformations. |

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

While the piperidinone scaffold is present in many biologically active compounds, the specific molecular targets and mechanisms of action for (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one and its close analogues are not fully elucidated. Future research should be directed towards identifying and validating its biological targets to understand its therapeutic potential.

Key avenues for exploration include:

Target Identification Studies : Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify specific proteins or enzymes that bind to the compound.

Pharmacological Profiling : Screening the compound against a broad range of receptors, ion channels, and enzymes to uncover novel activities. For instance, various piperidine derivatives have shown affinity for dopamine (B1211576) transporters and α₁-adrenoceptor subtypes. nih.govnih.gov Specifically, certain 4-phenylpiperidine-2,6-diones act as antagonists at α₁-adrenergic receptor subtypes. nih.gov

Mechanism of Action Studies : Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream signaling pathways involved. Some piperidine alkaloids have been noted for activities such as glycosidase inhibition. researchgate.net

Table 2: Potential Molecular Targets for Piperidinone Derivatives

| Potential Target Class | Example | Relevance |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | α₁-Adrenergic Receptors nih.gov | Derivatives show antagonist activity, relevant for cardiovascular conditions. nih.gov |

| Transporters | Dopamine Transporter (DAT) nih.gov | Derivatives exhibit potent and selective activity, relevant for neurological disorders. nih.gov |

| Enzymes | Glycosidases researchgate.net | Inhibition of these enzymes is a strategy for managing diabetes and other metabolic diseases. |

Advanced Computational Modeling for Rational Design of Novel Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process. By modeling the interactions between this compound and its potential biological targets, researchers can rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future computational efforts should include:

Molecular Docking : Simulating the binding of the compound and its virtual derivatives into the active site of a known or hypothesized protein target. This can predict binding affinity and orientation, guiding the synthesis of more potent molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of unsynthesized derivatives.

Pharmacophore Modeling : Identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity. This "pharmacophore" can then be used as a template to design new molecules with diverse core structures but similar activity profiles. nih.gov A refined pharmacophoric model for α(1D)-AR ligands has shown high predictive power for future design. nih.gov

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and understand the energetic basis of binding.

Table 3: Computational Techniques for Derivative Design

| Technique | Application | Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligands to a target protein. researchgate.net | Prioritization of compounds for synthesis and biological testing. researchgate.net |

| QSAR | Correlate chemical properties with biological activity. | Predictive models to estimate the activity of new derivatives. |

| Pharmacophore Modeling | Define essential 3D features for biological activity. nih.gov | A template for designing novel, structurally diverse active compounds. nih.gov |

| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex. | Insight into binding stability and the mechanism of action. |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Production

To meet potential future demand for this compound and its derivatives for extensive testing or clinical use, modernizing the production process is essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. nih.govresearchgate.net

Key benefits of this integration include:

Enhanced Safety and Control : Flow reactors handle small volumes at any given time, allowing for better control over reaction temperature and pressure, which is particularly useful for highly exothermic or hazardous reactions. nih.gov

Improved Efficiency and Yield : The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions, higher yields, and cleaner product profiles. researchgate.net

Scalability : Scaling up production in a flow system involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a large batch reactor.

Automation and High-Throughput Screening : Automated flow synthesis platforms can be programmed to rapidly produce a large library of derivatives by systematically varying starting materials and reaction conditions. flinders.edu.au This is invaluable for structure-activity relationship studies and lead optimization. The integration of in-line purification and analytical tools can further streamline the process, enabling a seamless multi-step synthesis. flinders.edu.authieme-connect.de

The application of flow chemistry has already been successfully demonstrated for the synthesis of various pharmaceutical ingredients and complex molecules, indicating its strong potential for the industrial production of piperidinone-based compounds. researchgate.netresearchgate.net

Table 4: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Benefit for Piperidinone Synthesis |

|---|---|---|

| Process Intensification | Smaller reactor volumes with superior heat and mass transfer. nih.gov | Faster reaction times, higher yields, and improved purity. |

| Enhanced Safety | Small reaction volumes minimize risk with hazardous reagents or exothermic processes. nih.gov | Safer handling of reactive intermediates and reagents. |

| Facilitated Automation | Systems can be computer-controlled for precise reagent delivery and condition management. flinders.edu.au | High-throughput synthesis of derivative libraries for screening. |

| Seamless Integration | Allows for the coupling of multiple reaction and purification steps into a continuous sequence. thieme-connect.de | More efficient multi-step syntheses and reduced manual handling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.